molecular formula C13H10FNO2 B12853829 4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid

4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12853829
M. Wt: 231.22 g/mol
InChI Key: BVBVKXLEEXJYGS-UHFFFAOYSA-N
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Description

4-Amino-2’-fluoro[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2’-position, and a carboxylic acid group at the 3-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’-fluoro[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl to introduce the fluorine atom. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The carboxylic acid group can be introduced through carboxylation reactions.

    Halogenation: Biphenyl is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 2’-position.

    Nitration: The fluorinated biphenyl is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-amino-5-(2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

BVBVKXLEEXJYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(=O)O)F

Origin of Product

United States

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